7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound belongs to the class of hybrid molecules that incorporate both quinoline and pyridine functionalities, making it a subject of interest in medicinal chemistry . The presence of bromine in the structure indicates potential for further functionalization, enhancing its reactivity and biological activity.
The synthesis of 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol can be approached through a multi-step process involving the following key reactions:
The synthesis can be monitored using techniques such as thin-layer chromatography and characterized through nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol features several key components:
The molecular formula can be expressed as CHBrNO, with a molecular weight of approximately 353.22 g/mol. The presence of functional groups such as hydroxyl (-OH) and amine (-NH) enhances its chelating properties, making it suitable for coordination with metal ions .
7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential applications in drug development and materials science .
The mechanism of action for compounds like 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol often involves:
The physical and chemical properties of 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol include:
Spectroscopic data such as infrared spectroscopy can reveal characteristic absorption bands corresponding to functional groups (e.g., O-H stretching around 3200–3600 cm) .
7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol has several scientific applications:
The strategic integration of quinoline and hydroxypyridine pharmacophores leverages complementary bioactivity profiles to create multifunctional ligands targeting metalloprotein interactions and oxidative stress pathways. This hybrid design capitalizes on the known metal-chelating properties of 8-hydroxyquinoline (8-HQ) and the hydrogen-bonding capacity of 3-hydroxypyridine, enabling synergistic modulation of biological targets implicated in neurodegenerative disorders and oxidative damage [1]. The 8-HQ scaffold provides a privileged structure with active sites at C-2, C-5, and C-7 positions, facilitating electrophilic substitutions and multicomponent reactions that enable hybrid formation [1] [2]. Molecular docking simulations indicate that the hybrid scaffold adopts a planar conformation that facilitates simultaneous chelation of transition metals at the 8-hydroxyquinoline O/N site and the hydroxypyridine O/N site, creating a stable tetrahedral coordination geometry favorable for neuroprotective activity [1].
Table 1: Bioactivity Comparison of Hybrid vs. Parent Scaffolds
Compound Class | Cytoprotective EC₅₀ (µM) | Metal Chelation Constant (Log K) | Neuronal Viability (% Control) |
---|---|---|---|
8-Hydroxyquinoline | 15.8 ± 2.3 | 12.1 (Cu²⁺) | 62.5 ± 5.1 |
3-Hydroxypyridine | >100 | 8.7 (Zn²⁺) | 71.3 ± 4.2 |
Hybrid Quinoline-Hydroxypyridine | 0.045 ± 0.008 | 15.3 (Cu²⁺); 14.1 (Zn²⁺) | 92.8 ± 3.6 |
Structure-activity relationship (SAR) analysis of a 48-membered Betti-library revealed that analogues featuring electron-donating substituents on the pyridine ring exhibited enhanced cytoprotection in glioblastoma cell models under oxidative stress. This improvement was attributed to increased radical scavenging capacity and mitochondrial membrane stabilization [1]. The incorporation of bromophenyl groups specifically enhanced blood-brain barrier permeability by increasing lipophilicity (cLogP ~3.2) while maintaining optimal topological polar surface area (<90 Ų) – critical parameters for central nervous system targeting [1].
The target compound is synthesized through a Betti three-component reaction (Betti-3CR), exploiting the nucleophilic character of both quinoline and hydroxypyridine systems. This convergent strategy enables simultaneous introduction of the 4-bromophenyl and 3-hydroxypyridine moieties:
Step 1: Quinoline Core Preparation8-Hydroxyquinoline is synthesized via Skraup quinoline synthesis, where glycerol undergoes dehydration to acrolein in concentrated sulfuric acid, followed by cyclization with o-aminophenol. Copper(II) sulfate serves as a mild oxidant, with calcium oxide neutralizing acidic byproducts [4]. This method achieves 96.31% yield after reduced-pressure sublimation purification [4].
Step 2: Betti Multicomponent AssemblyThe key transformation employs formic acid-mediated coupling in acetonitrile at 75°C [1]:
7-Amino-methylquinoline + 4-Bromobenzaldehyde + 3-Hydroxy-2-aminopyridine → 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol
This optimized industrial-compatible protocol replaces traditional reflux conditions, minimizing side product formation. The reaction proceeds via iminium ion formation from the aldehyde and aminopyridine, followed by electrophilic attack at the C-7 position of 8-hydroxyquinoline. The ortho-directing effect of the 8-hydroxyl group facilitates regioselective substitution, with yields ranging from 13–90% after chromatographic purification [1]. Critical parameters include:
The aminomethylene bridge (-CH(aryl)-N(H)-) serves as a conformationally flexible tether that adopts a restricted rotation due to steric interactions between the 4-bromophenyl and quinoline systems. X-ray crystallography reveals a dihedral angle of 76.8° between quinoline and pyridine planes, positioning the metal-binding sites for optimal bidentate coordination [1]. The linker's secondary amine participates in intramolecular hydrogen bonding with the quinoline-8-ol oxygen (O···H-N distance = 2.08 Å), stabilizing a bioactive conformation that enhances zinc chelation efficiency by 18-fold compared to non-hydrogen-bonded analogues [1].
Systematic modification of the linker demonstrates strict SAR requirements:
Molecular dynamics simulations confirm that the unsubstituted amino-methyl linker enables adaptive folding during membrane penetration, transitioning to a planar conformation upon entering the cytosolic reducing environment. This conformational switching facilitates mitochondrial accumulation, as evidenced by subcellular fractionation studies showing 78% mitochondrial localization [1].
The bromine position significantly influences electronic properties, conformational stability, and bioactivity:
Table 2: Isomeric Bromophenyl Derivatives Comparison
Parameter | 4-Bromophenyl Isomer | 2-Bromophenyl Isomer |
---|---|---|
Synthetic Yield | 68 ± 5% | 42 ± 7% |
Cytoprotection EC₅₀ | 45 ± 8 nM | 320 ± 45 nM |
Mitochondrial Membrane Potential Retention | 92% | 67% |
Copper Chelation Constant (Log K) | 15.3 | 14.1 |
Aqueous Solubility (µg/mL) | 8.9 | 14.2 |
Plasma Protein Binding | 89% | 78% |
Electronic effects: The para-bromo substitution maintains aromatic ring symmetry, distributing electron density evenly across the phenyl ring. This resonance effect enhances metal-binding capacity at the hydroxypyridine nitrogen, as confirmed by 0.15 eV higher binding energy in photoelectron spectroscopy [1]. Conversely, ortho-bromine induces steric hindrance with the adjacent amino group, forcing a 56° out-of-plane rotation that disrupts the quinoline-pyridine coplanarity essential for bidentate metal chelation [1].
Biological implications: The 4-bromophenyl derivative demonstrates superior efficacy in real-time cell viability assays (RT-CES) using glioblastoma cells under oxidative stress, maintaining mitochondrial membrane potential in 92% of cells versus 67% for the ortho-isomer [1]. Fluorescence-activated cell sorting (FACS) analysis confirms that the para-isomer uniquely upregulates Nrf2-mediated antioxidant response elements, increasing glutathione synthetase expression 3.8-fold relative to untreated controls [1]. Ortho-substituted analogues show accelerated metabolic clearance in microsomal studies due to sterically accessible cytochrome P450 oxidation at the linker amine [1].
Crystallographic evidence reveals that para-substitution permits optimal halogen bonding between bromine and Histidine 126 in the Keap1-Nrf2 protein-protein interaction complex, explaining the enhanced antioxidant pathway activation. This interaction is geometrically precluded in the ortho-isomer due to its distorted conformation [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7